molecular formula C15H23N3O2 B11842901 Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate

Cat. No.: B11842901
M. Wt: 277.36 g/mol
InChI Key: BOPNMIRQVUHRQA-UHFFFAOYSA-N
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Description

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate is an organic compound that serves as an important reagent in various chemical syntheses. It is known for its unique structure, which includes a tert-butyl group, an azetidin-3-ylmethyl group, and a pyridin-2-yl group. This compound is utilized in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate typically involves the reaction of tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate with appropriate reagents. One common method includes dissolving tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate in a mixture of methanol and ethyl acetate, followed by purging with argon. Palladium on carbon (Pd/C) is then added, and the mixture is stirred under a hydrogen atmosphere for 18 hours. The reaction mixture is filtered, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the azetidin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to more active compounds that can inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate is unique due to its combination of the azetidin-3-ylmethyl and pyridin-2-yl groups, which confer specific reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]-N-methylcarbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18(4)13-7-5-6-12(17-13)8-11-9-16-10-11/h5-7,11,16H,8-10H2,1-4H3

InChI Key

BOPNMIRQVUHRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CC2CNC2

Origin of Product

United States

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